molecular formula C11H17N B1274537 (2-Phenylethyl)propylamine CAS No. 27906-91-8

(2-Phenylethyl)propylamine

Cat. No. B1274537
CAS RN: 27906-91-8
M. Wt: 163.26 g/mol
InChI Key: IIIRPZWDICEMGU-UHFFFAOYSA-N
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Patent
US07560474B2

Procedure details

1.2 ml (9.5 mmol) of phenylethylamine, 0.93 ml (9.5 mmol) of n-propyl-iodide, 5 ml of triethylamine and 5 ml of THF (tetrahydrofuran) were placed in a flask, and the reaction mixture was heated at reflux temperature of the reaction mixture for 3.5 hours and then cooled. A salt formed was filtered off, the solution was evaporated and a desired compound was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:CH3OH=10:3). This yields 0.62 g (40%) of N-propyl-(β-phenylethyl)amine in the form of the oil (molecular weight: 163.264, formula: C11H17N).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10](I)[CH2:11][CH3:12].C(N(CC)CC)C>O1CCCC1>[CH2:10]([NH:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CCN
Name
Quantity
0.93 mL
Type
reactant
Smiles
C(CC)I
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature of the reaction mixture for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
A salt formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
CUSTOM
Type
CUSTOM
Details
a desired compound was purified by column chromatography on silica gel (silica gel 60, mobile phase: CHCl3:CH3OH=10:3)

Outcomes

Product
Name
Type
Smiles
C(CC)NCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.